molecular formula C22H24FN3O5S B1256148 N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide

N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide

Cat. No. B1256148
M. Wt: 461.5 g/mol
InChI Key: GTLAKEZRKNIXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide is a benzoxazine.

Scientific Research Applications

Anticonvulsant Activity

A study by Obniska et al. (2015) synthesized and evaluated a series of related acetamides for their anticonvulsant activity. These compounds, including variations with a fluorophenyl group, showed protection in animal models of epilepsy. Additionally, they demonstrated significant analgesic activity in models of tonic pain in mice (Obniska et al., 2015).

Synthesis and Biological Activity

A study by Shakhmaev et al. (2016) focused on the synthesis of flunarizine, a drug related to the compound . Flunarizine exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It's used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev et al., 2016).

Potential Pesticide Applications

Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds with a fluorophenyl group, by X-ray powder diffraction. These organic compounds are potential pesticides (Olszewska et al., 2011).

Neuropeptide Y5 Antagonists for Obesity Treatment

A study by Torrens et al. (2005) synthesized benzoxazinone derivatives, which include structural elements similar to the compound , as neuropeptide Y5 antagonists. These compounds were potent and selective, showing promise for reducing food intake in rodent models of obesity (Torrens et al., 2005).

Anti-Inflammatory Activity

Research by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl) acetamides, structurally related to the compound , and assessed their anti-inflammatory activity. Some of these compounds showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antibacterial Activities of Oxazolidinones

Srivastava et al. (2008) designed and synthesized novel oxazolidinone compounds, closely related to the compound , evaluating their antibacterial activities. These compounds demonstrated superior antibacterial activities compared to linezolid, a standard antibiotic (Srivastava et al., 2008).

properties

Product Name

N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide

Molecular Formula

C22H24FN3O5S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-oxo-6-piperidin-1-ylsulfonyl-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C22H24FN3O5S/c23-17-6-4-16(5-7-17)13-24-21(27)14-26-19-12-18(8-9-20(19)31-15-22(26)28)32(29,30)25-10-2-1-3-11-25/h4-9,12H,1-3,10-11,13-15H2,(H,24,27)

InChI Key

GTLAKEZRKNIXKK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3CC(=O)NCC4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide
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N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide
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N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide
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N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide
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N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide
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N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide

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